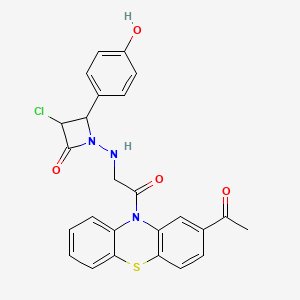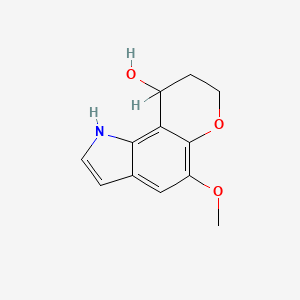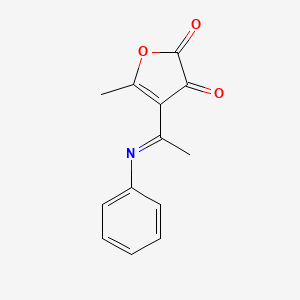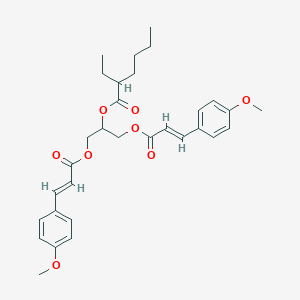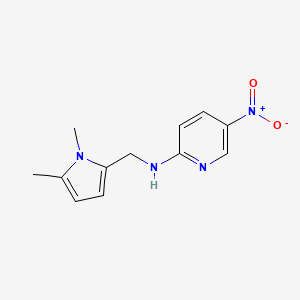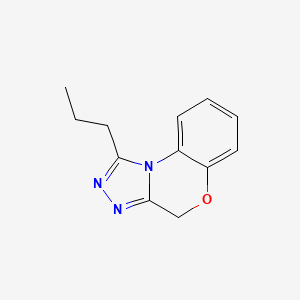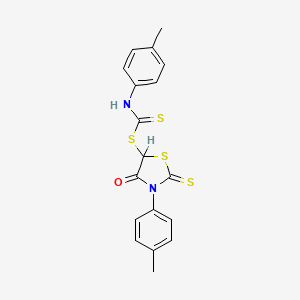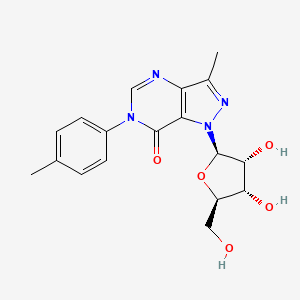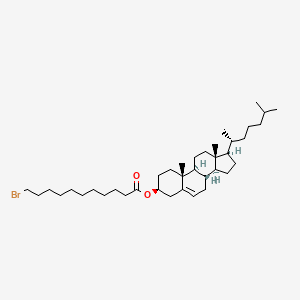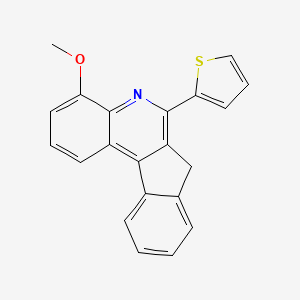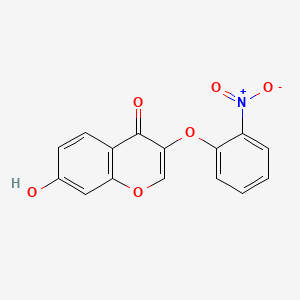
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide is a complex chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Métodos De Preparación
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the bis(2-chloroethyl)amine, followed by its reaction with a suitable phosphoramide precursor to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can be further oxidized under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly significant in its potential anticancer activity. The tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparación Con Compuestos Similares
Compared to other similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Propiedades
Número CAS |
81733-11-1 |
|---|---|
Fórmula molecular |
C9H19Cl2N4O4P |
Peso molecular |
349.15 g/mol |
Nombre IUPAC |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-methylurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-14(9(12)16)19-8-2-7-18-20(17,13-8)15(5-3-10)6-4-11/h8H,2-7H2,1H3,(H2,12,16)(H,13,17) |
Clave InChI |
MECIDGMXYKQOQW-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


